Guanidinoacetic-13C2 Acid
Description
Definition and Isotopic Labeling Characteristics of Guanidinoacetic-13C2 Acid (GAA-13C2)
This compound is a stable isotope-labeled version of guanidinoacetic acid (GAA). smolecule.com In this specialized molecule, two of the carbon atoms in the standard GAA structure have been replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes the molecule heavier than its natural counterpart, a feature that can be detected and tracked using sophisticated analytical techniques like mass spectrometry. isotope.com
GAA itself, also known as glycocyamine, is a naturally occurring amino acid derivative synthesized in the body from the amino acids glycine (B1666218) and L-arginine. nih.govmedsci.org It serves as the direct precursor in the biosynthesis of creatine (B1669601), a molecule crucial for energy metabolism in tissues with high energy demands, such as muscle and brain. medsci.orgfrontiersin.org
The defining characteristic of GAA-13C2 is the precise placement of these heavy carbon isotopes within its molecular structure. This labeling does not alter the chemical behavior of the molecule in biological systems, allowing it to participate in metabolic reactions in the same way as unlabeled GAA.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | ¹³C₂CH₇N₃O₂ | lgcstandards.com |
| Molecular Weight | ~119.09 g/mol | lgcstandards.comsigmaaldrich.comscbt.com |
| CAS Number | 634616-40-3 | lgcstandards.comsigmaaldrich.comscbt.com |
| Appearance | White to off-white solid | guidechem.commedchemexpress.com |
| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |
This table is interactive. Click on the headers to sort the data.
Significance in Stable Isotope Tracing and Metabolic Pathway Elucidation
The primary scientific value of this compound lies in its application as a stable isotope tracer. In this technique, researchers introduce the labeled compound into a biological system (e.g., cell cultures, animal models, or human subjects) and monitor its journey and transformation. Because the ¹³C isotopes act as a "tag," scientists can precisely track the metabolic fate of GAA-13C2.
This ability is particularly significant for elucidating metabolic pathways. One of the most critical pathways studied using GAA-13C2 is creatine synthesis. By administering GAA-13C2, researchers can follow its conversion to creatine, providing insights into the rate and efficiency of this process in various tissues. This has applications in understanding conditions related to creatine metabolism and energy production.
Furthermore, GAA-13C2 is instrumental in metabolic flux analysis, which examines the rates of metabolic reactions within a biological system. medchemexpress.com By quantifying the incorporation of the ¹³C label into downstream metabolites, scientists can gain a dynamic picture of metabolic activity. This has proven valuable in studying metabolic disorders and the efficacy of potential therapeutic interventions. smolecule.com
Another key research application is its use as an internal standard for clinical mass spectrometry. isotope.com This allows for the accurate quantification of naturally occurring GAA and other related metabolites in biological samples. Such measurements are important, for instance, in research investigating renal function, as GAA levels can be an indicator of kidney health. smolecule.comlgcstandards.comscbt.comguidechem.com
Table 2: Research Applications of this compound
| Application Area | Description | Source |
| Metabolic Research | Used as a tracer to study creatine metabolism and energy production pathways. | smolecule.com |
| Clinical Diagnostics | Serves as an internal standard in mass spectrometry for quantifying metabolites. | isotope.com |
| Renal Function Studies | Investigated as a potential marker for assessing kidney function. | smolecule.comlgcstandards.comscbt.comguidechem.com |
| Metabolic Disorder Research | Used to investigate disorders affecting creatine synthesis or guanidinoacetate metabolism. | smolecule.com |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661994 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634616-40-3 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Integrity
Established Synthetic Routes for Guanidinoacetic-13C2 Acid
The synthesis of this compound is a precise process designed to ensure high isotopic purity and chemical yield. Several methodologies have been established, primarily focusing on the incorporation of ¹³C isotopes into the acetic acid portion of the molecule.
Precursor Synthesis and Isotopic Incorporation
The foundational step in synthesizing this compound involves the use of isotopically labeled precursors. A common and effective method starts with ¹³C-enriched glycine (B1666218), specifically [¹³C₂, ¹⁵N]glycine, and cyanamide. nih.gov In this route, the two carbon atoms of the acetic acid backbone are replaced with the stable isotope ¹³C. This precise labeling allows researchers to track the metabolic fate of the molecule with high accuracy.
Another described synthetic pathway involves the reaction of monoethanolamine with O-methyl-isourea to produce guanidoethanol. This intermediate is then oxidized using manganese dioxide to yield guanidinoacetic acid. google.com To produce the ¹³C₂ labeled variant, the initial monoethanolamine would need to be synthesized with the desired isotopic labeling.
Enzymatic synthesis is also a viable route, utilizing the enzyme arginine:glycine amidinotransferase to catalyze the transfer of an amidino group from arginine to glycine. smolecule.com For the synthesis of this compound, ¹³C-labeled glycine would be used as the starting material. smolecule.com
A summary of common precursors is provided in the table below.
| Precursor 1 | Precursor 2 | Isotopic Label | Reference |
| [¹³C₂, ¹⁵N]glycine | Cyanamide | ¹³C, ¹⁵N | nih.gov |
| ¹³C-enriched Glycine | Cyanamide | ¹³C | |
| Monoethanolamine | O-methyl-isourea | - | google.com |
| Glycine | Arginine | - | smolecule.com |
Reaction Conditions and Optimization
The reaction conditions are carefully controlled to maximize yield and purity. In the synthesis from labeled glycine and cyanamide, the reactants are dissolved in water, and concentrated ammonium (B1175870) hydroxide (B78521) is added to facilitate the reaction, which proceeds over several days at room temperature. nih.gov The resulting this compound precipitates out of the solution and can be collected by filtration. nih.gov
Optimization of the synthesis process is crucial to avoid the formation of unwanted by-products. For instance, some industrial methods are designed to prevent the generation of toxic substances like hydrocyanic acid and formaldehyde. Purification techniques such as high-performance liquid chromatography (HPLC) or column chromatography are often employed to remove any unlabeled byproducts and ensure a high degree of purity. smolecule.com
Verification of Isotopic Purity and Chemical Composition
Following synthesis, rigorous analytical methods are employed to confirm the isotopic enrichment and chemical identity of the this compound.
Mass Spectrometry Validation
Mass spectrometry (MS) is a primary technique for validating the isotopic purity of this compound. By analyzing the mass-to-charge ratio of the molecule and its fragments, the incorporation of the ¹³C isotopes can be definitively confirmed. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for this purpose. researchgate.netresearchgate.net
In a typical LC-MS/MS analysis, specific transitions are monitored to quantify the labeled compound. For this compound, the transition from a precursor ion to a specific product ion is tracked, confirming both its identity and isotopic labeling. unifi.it For example, a study reported monitoring the transition of m/z 176.1 > 103.0 for ¹³C₂-GAA. unifi.it The isotopic enrichment of synthesized [¹³C₂,¹⁵N]GAA has been verified to be as high as 98 atom %. nih.gov
Nuclear Magnetic Resonance Spectroscopy Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural confirmation and validation of isotopic labeling in this compound. ¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing information about their chemical environment and confirming their incorporation into the molecule's backbone. chemicalbook.com The enhanced signal resolution provided by ¹³C labeling allows for precise tracking of the molecule in complex biological samples.
Advanced Analytical Techniques for Guanidinoacetic 13c2 Acid Research
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of GAA, often employing GAA-13C2 as an internal standard for accurate quantification. researchgate.netresearchgate.net However, due to the low volatility of guanidino compounds, derivatization is a necessary prerequisite for GC-MS analysis. rsc.orgmdpi.com
Derivatization Strategies for Enhanced Detection
To facilitate GC-MS analysis, various derivatization strategies have been employed to increase the volatility and thermal stability of GAA. These methods involve chemical modification of the analyte to produce a derivative that is more amenable to gas chromatography.
One common approach involves a two-step derivatization process. nih.gov An initial reaction with hexafluoroacetylacetone (B74370) forms a bis(trifluoromethyl)pyrimidine ring structure, followed by a reaction with pentafluorobenzyl bromide. nih.gov This derivatization enhances the sensitivity of detection, allowing for quantification at very low levels. nih.gov Another method utilizes bis(trifluoromethyl)pyrimidine methyl esters for derivatization, which has also proven effective for GAA analysis.
Other derivatizing agents that have been explored for guanidino compounds include:
Trifluoroacetic anhydride (B1165640) rsc.org
Hexafluoroacetylacetone mono(trimethylsilyl) trifluoroacetamide (B147638) rsc.org
Glyoxal and ethyl chloroformate rsc.orgresearchgate.net
These derivatization techniques, while enhancing detection, can require significant sample preparation time. rsc.org
Stable Isotope Dilution GC-MS for Quantitative Analysis
The use of a stable isotope-labeled internal standard, such as Guanidinoacetic-13C2 Acid, is central to the stable isotope dilution (SID) GC-MS method. researchgate.netnih.gov This approach is considered highly accurate for the quantification of GAA in various biological fluids. researchgate.netnih.gov
In this method, a known amount of GAA-13C2 is added to the sample at the beginning of the preparation process. nih.gov The labeled standard undergoes the same extraction and derivatization procedures as the endogenous, unlabeled GAA. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, any variability or loss during sample preparation can be effectively compensated for, leading to highly precise and accurate quantification. researchgate.net This technique has been successfully applied to determine GAA concentrations in urine, plasma, and cerebrospinal fluid. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of GAA in biological samples due to its high sensitivity, specificity, and throughput. researchgate.net A significant advantage of LC-MS/MS over GC-MS is the potential to analyze compounds without the need for derivatization, simplifying sample preparation. bevital.nonih.gov
Chromatographic Parameters and Ion Transitions
Successful LC-MS/MS analysis relies on the optimization of chromatographic separation and mass spectrometric detection. For the analysis of GAA and its labeled internal standard, GAA-13C2, reversed-phase chromatography is commonly employed.
| Parameter | Condition | Reference |
|---|---|---|
| Column | SupelcosilTM LC-8 (7.5 cm × 4.6 mm, 3 µm) | unifi.it |
| Mobile Phase | Isocratic elution with 0.005 mol/L ammonium (B1175870) acetate (B1210297) containing 0.03% formic acid and acetonitrile (B52724) containing 0.03% formic acid (30:70, v/v) | unifi.it |
| Flow Rate | 1.0 mL/min | unifi.it |
| Run Time | 5 minutes | unifi.it |
| Ionization Mode | Positive | bevital.no |
| MRM Transition (GAA) | m/z 174.1 > 101.0 (butyl-ester derivative) | unifi.it |
| MRM Transition (GAA-13C2) | m/z 176.1 > 103.0 (butyl-ester derivative) | unifi.it |
| MRM Transition (GAA - underivatized) | m/z 118 > 76 | bevital.no |
| MRM Transition (GAA-13C2 - underivatized) | m/z 120 > 78 | bevital.no |
The selection of specific multiple reaction monitoring (MRM) transitions is critical for the selective detection of the analyte and internal standard. For the underivatized forms, the transition for GAA is typically m/z 118 -> 76, while for GAA-13C2, it is m/z 120 -> 78. bevital.no When derivatization to butyl-esters is performed, the transitions shift to m/z 174.1 -> 101.0 for GAA and m/z 176.1 -> 103.0 for GAA-13C2. unifi.it
Internal Standards and Matrix Effects Mitigation
This compound serves as an ideal internal standard for the LC-MS/MS quantification of GAA. researchgate.netbevital.no Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. researchgate.net This co-elution is crucial for compensating for matrix effects, which are a common challenge in LC-MS analysis of complex biological samples. chromatographyonline.com
Matrix effects arise from other components in the sample that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com By using a stable isotope-labeled internal standard like GAA-13C2, these effects can be effectively normalized, as both the analyte and the standard are affected proportionally. chromatographyonline.com Some methods employ a "dilute and shoot" approach, where samples are simply diluted before injection, to minimize matrix effects without extensive sample cleanup. bevital.no
Flow Injection Analysis-Electrospray Tandem Mass Spectrometry (FIA-ESI-MS/MS)
For high-throughput screening applications, such as neonatal screening for creatine (B1669601) deficiency syndromes, flow injection analysis-electrospray tandem mass spectrometry (FIA-ESI-MS/MS) offers a rapid method for the quantification of GAA. tnuni.sk This technique eliminates the chromatographic separation step, allowing for a much faster analysis time. tnuni.sk Samples are directly introduced into the mass spectrometer, and quantification is achieved using the specific MRM transitions for GAA and its internal standard, GAA-13C2. tnuni.sk While this method is very fast, it may be more susceptible to matrix effects than LC-MS/MS, making the use of a reliable internal standard even more critical. tnuni.sk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to study the metabolic dynamics of this compound. This non-invasive method allows for the detailed investigation of molecular structures, interactions, and metabolic pathways in biological systems. By utilizing the magnetic properties of atomic nuclei, NMR provides valuable insights into the fate of isotopically labeled compounds like this compound within a complex biological matrix.
The use of stable-isotope tracers, such as this compound, in conjunction with NMR spectroscopy, enables the tracing of metabolic fluxes and the elucidation of biochemical pathways. nih.gov This approach is instrumental in defining the roles of various metabolic processes in cellular functions. nih.gov
Enhanced Signal Resolution via 13C Labeling
The incorporation of carbon-13 (¹³C) isotopes into guanidinoacetic acid significantly enhances the signal resolution in NMR spectroscopy. While ¹H NMR is commonly used in metabolomics, it can be limited by significant peak overlap, especially in complex biological samples. researchgate.net In contrast, ¹³C NMR offers a wider spectral dispersion and narrower signal linewidths, which helps to overcome the issue of peak overlap. researchgate.net
Isotopic labeling with ¹³C allows for the precise tracking of the guanidinoacetic acid molecule as it undergoes metabolic transformations. This improved signal resolution is crucial for distinguishing the labeled compound and its metabolites from the background of endogenous molecules. The ability to resolve these isotopic signals is fundamental for accurately monitoring molecular interactions and metabolic turnover.
The following table provides a conceptual illustration of how ¹³C labeling can improve the differentiation of signals in an NMR spectrum compared to their natural abundance counterparts.
| Feature | ¹H NMR (Unlabeled Sample) | ¹³C NMR (¹³C Labeled Sample) |
| Spectral Dispersion | Narrower, leading to higher potential for signal overlap. | Wider, allowing for better separation of individual signals. researchgate.net |
| Signal Intensity | High due to the high natural abundance of ¹H. | Lower intrinsic sensitivity, but the specific labeling concentrates the signal into distinct peaks. |
| Structural Information | Provides information on proton environments and their connectivity. | Provides direct information on the carbon backbone of the molecule. researchgate.net |
| Metabolic Tracking | Difficult to distinguish the compound of interest from other molecules. | Enables precise tracking of the labeled carbon atoms through metabolic pathways. |
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for studying the metabolic dynamics of this compound. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful method for resolving signals in complex mixtures. acs.org
In the context of metabolomics, 2D ¹H-¹³C NMR spectroscopy is recognized as a pertinent tool for analyzing complex biological samples. acs.orgnih.gov The HSQC experiment generates a 2D spectrum where one axis represents the ¹H chemical shift and the other represents the ¹³C chemical shift. This allows for the dispersion of crowded signals from a one-dimensional spectrum into a two-dimensional space, significantly improving resolution and aiding in the unambiguous identification of metabolites. diva-portal.org
The application of HSQC to samples containing this compound enables researchers to:
Resolve Isotopic Signals: Effectively separate the signals of the ¹³C-labeled guanidinoacetic acid and its downstream metabolites from other compounds in the sample.
Confirm Metabolite Identity: The correlation of proton and carbon chemical shifts provides a unique fingerprint for each molecule, facilitating its identification by comparison with spectral databases. diva-portal.orgnih.gov
Trace Metabolic Pathways: By observing the appearance of new cross-peaks corresponding to ¹³C-labeled metabolites over time, it is possible to trace the metabolic fate of this compound.
The table below outlines the typical parameters used in an HSQC experiment for metabolomics studies.
| Parameter | Typical Value/Setting | Purpose |
| Spectral Width (¹H) | ~5.48 ppm | To cover the range of proton chemical shifts in metabolites. acs.org |
| Spectral Width (¹³C) | ~120 ppm | To cover the range of carbon chemical shifts in metabolites. acs.org |
| Data Points (¹H x ¹³C) | 1024 x 256 | Determines the digital resolution of the spectrum. acs.org |
| Relaxation Delay | 1.5 s | Allows for the return of magnetization to equilibrium between scans. acs.org |
| Number of Transients | 64 | The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. acs.org |
By leveraging the enhanced resolution of ¹³C labeling and the resolving power of 2D NMR techniques like HSQC, researchers can gain detailed insights into the metabolic dynamics of this compound, contributing to a deeper understanding of creatine biosynthesis and related metabolic pathways.
Guanidinoacetic 13c2 Acid in Metabolic Flux Analysis
Tracing Creatine (B1669601) Biosynthesis Pathways
Creatine is essential for cellular energy metabolism, especially in tissues with high energy demands like muscle and brain. smolecule.com Its synthesis is a two-step process involving two key enzymes: Arginine:Glycine (B1666218) Amidinotransferase (AGAT) and Guanidinoacetate N-Methyltransferase (GAMT). physiology.orgresearchgate.net The use of stable isotope tracers, such as Guanidinoacetic-13C2 acid and labeled precursors like [1-¹³C]glycine, enables the detailed study of this pathway. nih.gov
Arginine:Glycine Amidinotransferase (AGAT) Activity Studies
AGAT is the first and rate-limiting enzyme in creatine biosynthesis, catalyzing the transfer of an amidino group from arginine to glycine to form guanidinoacetate (GAA) and ornithine. mdpi.comnih.gov Studies using stable isotope-labeled substrates have been instrumental in understanding AGAT activity in various tissues. mdpi.comnih.gov
The activity of AGAT can be precisely measured by using isotopically labeled substrates and quantifying the formation of labeled GAA. In one established method, L-[guanido-¹⁵N₂]arginine (ARG-δ2) and [U-¹³C₂,¹⁵N]glycine (GLY-δ3) are used as substrates. mdpi.com The resulting product, [1,2-¹³C₂,¹⁵N₃]GAA (GAA-δ5), can only be formed when both labeled substrates are present, providing a highly specific measure of AGAT activity. mdpi.com This approach avoids interference from endogenous, unlabeled GAA present in tissue samples. mdpi.com
Research has shown that AGAT activity varies significantly across different tissues. In mice, the kidneys exhibit the highest enzymatic activity, followed by the brain and liver. nih.gov No detectable AGAT activity was found in the heart and muscle tissue in the same study. nih.gov In human cell lines, AGAT activity has been detected in various cancer cells and is also present in lymphoblasts and leukocytes from healthy individuals. nih.gov
Table 1: AGAT Activity in Various Mouse Tissues
| Tissue | AGAT Activity (pmol/min/mg tissue) |
| Kidney | 4.6 |
| Brain | 1.8 |
| Liver | 0.4 |
| Heart | Not Detectable |
| Muscle | Not Detectable |
This table presents the enzymatic activity of AGAT in different mouse tissues, as determined by a stable isotope-labeled substrate assay. Data sourced from a 2024 study in the International Journal of Molecular Sciences. nih.gov
Stable isotope-labeled substrates are also employed to determine the kinetic parameters of AGAT, such as the Michaelis constant (Km) and maximum velocity (Vmax). mdpi.comnih.gov By varying the concentration of one labeled substrate while keeping the other constant, researchers can fit the resulting enzyme activity to the Michaelis-Menten kinetics model. mdpi.com
For instance, in mouse kidney homogenates, the Km and Vmax for the substrate GLY-δ3 were determined to be 2.06 mM and 6.48 ± 0.26 pmol/min/mg kidney, respectively. nih.gov For the other substrate, ARG-δ2, the Km and Vmax were found to be 2.67 mM and 2.17 ± 0.49 pmol/min/mg kidney, respectively. nih.gov These kinetic parameters provide valuable information about the enzyme's affinity for its substrates and its maximum catalytic rate.
Table 2: Kinetic Parameters of AGAT in Mouse Kidney
| Substrate | Km (mM) | Vmax (pmol/min/mg kidney) |
| GLY-δ3 | 2.06 | 6.48 ± 0.26 |
| ARG-δ2 | 2.67 | 2.17 ± 0.49 |
This table displays the Michaelis constant (Km) and maximum velocity (Vmax) of Arginine:Glycine Amidinotransferase (AGAT) for its labeled substrates in mouse kidney tissue. Data derived from a study published in the International Journal of Molecular Sciences in 2024. nih.gov
Substrate Utilization and Product Formation
Guanidinoacetate N-Methyltransferase (GAMT) Activity Studies
The second step in creatine biosynthesis is catalyzed by GAMT, which is predominantly active in the liver. physiology.org This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to GAA, forming creatine and S-adenosylhomocysteine (SAH). physiology.orgresearchgate.net
GAMT facilitates the methylation of GAA to produce creatine. physiology.org This reaction is a significant consumer of SAM, a universal methyl donor in numerous biological reactions. researchgate.netscholaris.ca The activity of GAMT is crucial for maintaining the body's creatine pool, especially since dietary intake may not always be sufficient. scholaris.ca The use of isotopically labeled GAA, such as this compound, allows for direct tracing of this methylation step and the subsequent formation of labeled creatine. nih.gov
The availability of SAM can influence the rate of creatine synthesis. physiology.org Studies have shown that in rat hepatocytes, the conversion of GAA to creatine is stimulated by the addition of methionine, a precursor to SAM, which increases intracellular SAM concentrations. physiology.org
Investigation of Metabolic Turnover Rates
Isotope tracing with compounds like this compound is invaluable for determining the turnover rates of metabolites in vivo. By introducing a labeled compound and monitoring its appearance and disappearance, as well as the appearance of its labeled products over time, researchers can calculate the rate at which these molecules are synthesized and degraded. nih.govresearchgate.net
For example, studies using [1-¹³C]glycine infusion have shown that the isotopic enrichment of plasma GAA reaches a plateau relatively quickly (within 30 minutes), which suggests a rapid turnover rate and/or a small pool size of GAA. nih.govresearchgate.net In contrast, the appearance of the label in creatine is much slower, indicating a large pool size and a slower rate of synthesis for creatine. nih.govresearchgate.net This highlights the dynamic nature of creatine precursor metabolism compared to the more stable and larger creatine pool.
Fractional Synthesis Rate Determination
The fractional synthesis rate (FSR) is a measure of the rate at which a particular molecule is synthesized. In the context of creatine metabolism, this compound or its labeled precursors are instrumental in determining the FSR of creatine. nih.gov
In these studies, a labeled tracer, such as [1-¹³C]glycine, is infused into the body. nih.govresearchgate.net Researchers then use techniques like gas chromatography-mass spectrometry (GC-MS) to measure the rate at which the ¹³C label appears in the plasma pools of both guanidinoacetic acid (GAA) and its product, creatine. nih.gov
Detailed Research Findings: Studies have shown that following the infusion of a labeled glycine tracer, the isotopic enrichment in plasma GAA reaches a plateau very quickly, within about 30 minutes. nih.govresearchgate.net This rapid enrichment indicates a high turnover rate for GAA. nih.gov In contrast, the appearance of the ¹³C label in the creatine pool is significantly slower. nih.govresearchgate.net This methodological approach allows for the precise calculation of creatine's fractional synthesis rate, providing key data for understanding how its production is regulated in various physiological and pathological states. nih.gov
Table 1: Isotopic Enrichment Kinetics of GAA and Creatine
| Parameter | Guanidinoacetic Acid (GAA) | Creatine |
|---|---|---|
| Time to Plateau (minutes) | ~30 | >360 |
| Tracer Appearance / Enrichment Slope | Rapid | Slow (approx. 0.00097) |
This table summarizes kinetic data from tracer studies, illustrating the different turnover rates of GAA and creatine. Data sourced from studies using labeled glycine infusion. nih.gov
Pool Size Estimation
The kinetics of isotope incorporation also provide valuable estimates of the relative sizes of metabolite pools. The speed at which a tracer reaches isotopic equilibrium within a pool is inversely related to the size of that pool.
Detailed Research Findings: The swift plateau of labeled GAA observed in tracer studies suggests that the metabolic pool of GAA is relatively small and turns over rapidly. nih.govresearchgate.net Conversely, the very slow incorporation of the isotope into creatine points to a much larger and more stable pool of creatine in the body. nih.govresearchgate.net This understanding is crucial, as the large creatine reservoir acts as a significant buffer for cellular energy. The use of labeled tracers like this compound is a key method for assessing these otherwise difficult-to-measure metabolic parameters. nih.gov
Integration with Cellular Bioenergetics Research
This compound is a powerful tool for investigating cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. As the direct precursor to creatine, its metabolic pathway is intrinsically linked to the primary systems of cellular energy storage and transfer. smolecule.comfrontiersin.org
Adenosine (B11128) Triphosphate (ATP) Regeneration Pathways
The primary role of the creatine system is to facilitate the rapid regeneration of adenosine triphosphate (ATP), the universal energy currency of the cell. During periods of high energy demand, such as intense muscle contraction, ATP is quickly hydrolyzed to adenosine diphosphate (B83284) (ADP).
Detailed Research Findings: The creatine/phosphocreatine (B42189) system acts as a high-energy phosphate (B84403) buffer. nih.gov Creatine, synthesized from GAA, is phosphorylated by creatine kinase to form phosphocreatine. nih.gov This phosphocreatine molecule holds a high-energy phosphate bond and serves as a ready reserve to re-phosphorylate ADP back to ATP, thus sustaining energy supply. nih.gov By using this compound, researchers can trace the entire pathway from precursor to phosphocreatine, quantifying the flux through this critical ATP regeneration system and its contribution to maintaining cellular energy homeostasis. smolecule.com
Creatine Kinase System Interactions
The enzyme creatine kinase (CK) is central to the function of the creatine energy system. mun.ca It catalyzes the reversible transfer of a phosphate group between creatine and ATP. nih.gov The various isoforms of CK (e.g., muscle-specific and brain-specific) highlight its tissue-specific importance. mun.ca
Detailed Research Findings: Guanidinoacetic acid's primary interaction with the CK system is indirect, serving as the precursor for creatine, the direct substrate for CK. However, some research suggests that under conditions of cellular stress where creatine levels might be depleted, GAA itself could potentially be phosphorylated and act as a substitute energy donor, or a "phosphocreatine mimetic". nih.gov The use of this compound allows for detailed investigation into these interactions, helping to elucidate the precise roles and regulation of the CK system in both health and disease.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Guanidinoacetic Acid (GAA) |
| Creatine |
| Glycine |
| [1-¹³C]glycine |
| Adenosine Triphosphate (ATP) |
| Adenosine Diphosphate (ADP) |
Research Applications in Cellular and Tissue Systems
In Vitro Models for Metabolic Investigations
In laboratory settings, Guanidinoacetic-13C2 acid is instrumental in elucidating the mechanisms of cellular metabolism.
Studies utilizing this compound have shed light on how different cell types absorb this crucial creatine (B1669601) precursor. For instance, research on human red blood cells (RBCs) has demonstrated their capacity to take up GAA. researchgate.netresearchgate.net When incubated with varying concentrations of 13C2-GAA, RBCs showed a dose-dependent increase in intracellular GAA levels. researchgate.netresearchgate.net This uptake is significant as it forms the basis for potential therapeutic strategies, such as using engineered red blood cells as bioreactors to metabolize excess GAA in certain metabolic disorders. researchgate.net
In the context of the central nervous system, studies on rat cerebellar granule cells and astrocytes have also employed isotopically labeled GAA to investigate uptake and synthesis of creatine. nih.gov Both cell types were found to accumulate labeled creatine precursors, highlighting their roles in brain energy metabolism. nih.gov Astrocytes, in particular, are known to play a pivotal role in supporting neuronal function through their metabolic activities, including glycolysis and the synthesis of key metabolites like glutamine. nih.govmdpi.com The use of tracers like this compound helps to unravel the complex metabolic interplay between different brain cell types. nih.govnih.gov
Interactive Data Table: this compound Uptake in Human Red Blood Cells
| Incubation Time (minutes) | Intracellular 13C2-GAA Concentration (nmol/mL packed RBCs) at 10 mM | Intracellular 13C2-GAA Concentration (nmol/mL packed RBCs) at 25 mM | Intracellular 13C2-GAA Concentration (nmol/mL packed RBCs) at 50 mM | Intracellular 13C2-GAA Concentration (nmol/mL packed RBCs) at 100 mM |
|---|---|---|---|---|
| 0 | 0 | 0 | 0 | 0 |
| 15 | ~5 | ~10 | ~20 | ~40 |
| 30 | ~10 | ~20 | ~35 | ~70 |
| 60 | ~15 | ~30 | ~38 | ~75 |
Data is estimated from graphical representations in cited literature and is for illustrative purposes.
This compound has been instrumental in studying the de novo synthesis and accumulation of creatine in various cell cultures. In experiments with rat cerebellar granule cells, the use of [1,2-13C2]GAA, along with other labeled precursors like [13C2,15N]glycine and [15N2]arginine, allowed for the detailed tracking of the creatine biosynthetic pathway. nih.gov These studies confirmed that these cells can synthesize GAA and subsequently convert it to creatine. nih.gov
Similarly, research on C2C12 cells, a mouse myoblast cell line, has shown that GAA can stimulate myogenic differentiation and increase myotube fusion, a process crucial for muscle growth. frontiersin.org While this study did not specifically use the 13C2-labeled form, it highlights the importance of GAA in muscle cell development, a process that can be further detailed using isotopic tracers. frontiersin.org The ability to trace the conversion of this compound to labeled creatine provides a direct measure of the biosynthetic capacity of these cells.
Cellular Uptake Mechanisms (e.g., Red Blood Cells, Astrocytes, Granule Cells)
Ex Vivo Tissue Metabolism Profiling
The use of this compound extends to the study of intact tissues outside of a living organism, providing a bridge between in vitro and in vivo research.
Recent advancements in metabolic research have utilized global 13C tracing in ex vivo human liver tissue to map out a wide array of metabolic pathways. nih.gov While this specific study used a variety of 13C-labeled substrates, the methodology is directly applicable to tracing the fate of this compound. Such studies have confirmed that cultured human liver tissue retains key metabolic functions, including the synthesis of creatine. nih.govdiva-portal.org The detection of 13C-labeled guanidinoacetate and creatine after incubation with labeled precursors demonstrates the liver's capacity for de novo creatine synthesis. nih.gov This is a significant finding, as previous knowledge was largely based on rodent models, which differ from humans in their creatine synthesis pathways. nih.govdiva-portal.org
Tracer studies with isotopically labeled GAA are crucial for understanding the tissue-specific dynamics of creatine synthesis. frontiersin.org The synthesis of creatine is an inter-organ process, with GAA primarily produced in the kidneys and then transported to the liver for methylation into creatine. mdpi.comresearchgate.netnih.gov By using this compound, researchers can track its uptake and conversion in different tissues, providing insights into the regulation of this vital metabolic pathway. frontiersin.org For example, studies in rats have shown that dietary creatine supplementation significantly reduces the activity of the enzyme responsible for GAA synthesis in the kidneys, highlighting a key feedback mechanism. researchgate.netnih.gov
Global 13C Tracing in Intact Liver Tissue
Animal Model Applications for Systemic Metabolism
Animal models are essential for understanding how GAA metabolism is integrated at the whole-body level. The use of this compound in these models allows for the investigation of systemic metabolic fluxes and inter-organ transport. smolecule.com Studies in various animal models, including cattle and pigs, have explored the effects of GAA supplementation on growth performance and muscle development. mdpi.comscielo.brmdpi.comnih.gov While many of these studies use unlabeled GAA, the principles of tracing metabolic pathways with labeled compounds are fundamental to interpreting the results. For instance, in calves, GAA supplementation in milk replacer led to a linear increase in plasma concentrations of both GAA and creatine, demonstrating its bioavailability and conversion. nih.gov The use of this compound in such studies would provide more precise quantitative data on the rates of absorption, tissue uptake, and conversion to creatine. smolecule.com
Interactive Data Table: Effect of GAA Supplementation on Plasma Metabolites in Calves
| GAA Supplementation (g/d) | Plasma GAA Concentration (μmol/L) | Plasma Creatine Concentration (μmol/L) |
|---|---|---|
| 0 | 1.8 | 68.4 |
| 1 | 4.6 | 82.8 |
| 2 | 10.2 | 96.3 |
Data derived from a study on calves fed milk replacer with GAA supplementation. nih.gov
Creatine Homeostasis and Muscle Development
The primary role of this compound in research is to elucidate the dynamics of creatine synthesis and its impact on muscle physiology. frontiersin.org By tracing the conversion of labeled GAA to creatine, researchers can quantify the rate of creatine biosynthesis. nih.gov This process is fundamental to maintaining creatine homeostasis, which is essential for muscle development and function. frontiersin.org
Studies have shown that GAA supplementation can enhance muscle creatine levels, which in turn supports muscle growth and development. frontiersin.org The use of isotopically labeled GAA helps to understand the efficiency of this conversion and how it is regulated within the body. Research in animal models has demonstrated that GAA supplementation can improve growth performance and promote muscle development. frontiersin.orgnih.gov
Energy Metabolism in Brain Cells
The brain is an organ with exceptionally high energy requirements, and creatine plays a vital role in its energy metabolism. medsci.org this compound is utilized in research to investigate how the brain synthesizes and utilizes creatine to meet its energy demands. nih.gov Studies using animal models have suggested that GAA may have a protective role against neurodegenerative diseases by enhancing energy metabolism in brain cells.
Research has shown that GAA loading can increase creatine levels in different regions of the brain, including the cerebellum, white matter, and grey matter. nih.gov However, the response can be location-specific, with some areas showing a more significant increase than others. nih.gov This highlights the complex regulation of creatine metabolism within the brain. The use of this compound enables researchers to track the uptake and conversion of GAA in specific brain regions, offering insights into how different interventions might tackle poor bioenergetics in distinct areas of the brain. nih.govfrontiersin.org
Table 1: Impact of GAA Loading on Brain Creatine Levels An interactive data table based on research findings.
| Brain Region | Average Increase in Total Creatine (%) | Responder Prevalence (%) |
| Cerebellum | 17.3 | 73.6 |
| White Matter | 12.1 | 47.3 |
| Grey Matter | 8.9 | 42.1 |
| Thalamus | -9.1 | 10.5 |
| Data sourced from a study on healthy young men supplemented with GAA for 28 days. nih.gov |
Response to Physiological Stress (e.g., Exhaustive Exercise)
Tissue-Specific Performance Tracking
During periods of intense physical activity, such as exhaustive exercise, the body's energy metabolism is significantly altered. frontiersin.org this compound is a valuable tool for tracking the tissue-specific performance of GAA during such stress. frontiersin.orgnih.gov Strenuous exercise has been shown to decrease circulating levels of GAA, potentially due to increased uptake by active muscle cells to synthesize creatine or a reduction in its production by organs like the kidneys. medsci.orgfrontiersin.orgnih.gov
By using an isotopically labeled tracer like this compound, researchers can follow the fate of GAA during exercise. frontiersin.orgnih.gov This allows for a better understanding of the interplay between different organs in maintaining energy balance during heavy physical exertion. frontiersin.org For instance, it can help determine whether the observed drop in serum GAA is due to increased muscular uptake, decreased synthesis, or both. frontiersin.orgnih.gov
Biomarker Potential in Exercise Physiology
The changes in circulating GAA levels during and after exhaustive exercise have led to investigations into its potential as a biomarker for exercise-induced stress and recovery. frontiersin.orgnih.gov Studies have reported a significant drop in serum GAA following various forms of exhaustive exercise, including running and resistance training. medsci.orgfrontiersin.orgnih.gov
However, the correlation between changes in GAA levels and other traditional biomarkers of exercise stress, such as blood lactate (B86563) and muscle-specific creatine kinase, has been found to be poor. frontiersin.orgnih.govresearchgate.net This suggests that GAA may reflect different aspects of exercise physiology, possibly related more directly to bioenergetics rather than muscle damage or inflammation. frontiersin.orgnih.gov A moderate-to-strong positive correlation has been observed between changes in serum cortisol and GAA levels during exercise, implying a link between stress hormones and energy metabolism. frontiersin.org Further research using this compound is warranted to clarify these relationships and establish the utility of GAA as a reliable biomarker in exercise physiology. frontiersin.orgnih.gov
Table 2: Changes in Serum GAA After Exhaustive Exercise An interactive data table summarizing findings from various studies.
| Exercise Type | Average Decrease in Serum GAA (%) |
| Incremental Cycle Ergometer Test | 16.1 |
| Running to Exhaustion | 20.1 |
| Resistance Exercise to Volitional Failure | 11.7 |
| Data compiled from studies on healthy volunteers. frontiersin.orgnih.gov |
Role in Lipid Metabolism Regulation
Recent research has begun to explore the influence of GAA on lipid metabolism. nih.govmdpi.com Studies in animal models, particularly in ducks, have investigated the effects of GAA supplementation on fat deposition and the expression of genes related to lipid metabolism. nih.gov
One study found that dietary supplementation with GAA improved lipid levels and promoted the expression of genes involved in lipid metabolism in ducks. nih.gov Similarly, research in beef cattle has indicated that GAA supplementation can alter the expression of genes associated with both protein and lipid metabolism in the liver. mdpi.com The use of this compound in such studies could help to trace the metabolic fate of carbon atoms from GAA and determine their potential incorporation into lipid molecules, providing a more direct link between GAA metabolism and lipid synthesis or breakdown.
Application in Animal Husbandry Research
The application of this compound in this field allows for a more precise understanding of how GAA contributes to these beneficial effects. oup.com For example, it can be used to determine the efficiency of GAA conversion to creatine in different livestock species and under various dietary conditions. plos.org Research in lambs and beef cattle has shown that GAA supplementation can increase average daily gain and improve meat quality. animbiosci.orgoup.comnih.gov In laying hens, GAA has been shown to improve egg production and mass, particularly in diets with lower metabolizable energy. nih.gov Isotope tracer studies can further elucidate the mechanisms behind these improvements, such as enhanced energy utilization and protein synthesis. mdpi.com
Growth Performance and Meat Quality Enhancement
Dietary supplementation with guanidinoacetic acid (GAA) has been shown to improve growth performance and meat quality in various livestock species, including pigs and lambs. mdpi.comanimbiosci.org The use of labeled this compound helps confirm that these benefits are derived from its role as a creatine precursor, which is vital for energy-intensive processes like muscle growth. nih.gov
Research in finishing pigs has demonstrated that GAA supplementation can lead to improvements in growth and carcass characteristics. publish.csiro.au Studies have shown that adding GAA to the diet can increase the average daily gain and improve the feed-to-gain ratio. animbiosci.org Furthermore, it has been observed to positively impact meat quality by increasing protein solubility and enhancing water-holding capacity, which affects tenderness and juiciness. researchgate.net In Tan lambs, supplementation with GAA alongside rumen-protected methionine resulted in greater final body weight, improved dressing percentage, and enhanced meat quality metrics such as higher intramuscular fat and better meat color. animbiosci.org
Table 1: Effect of Guanidinoacetic Acid (GAA) and Rumen-Protected Methionine (RPM) on Growth and Meat Quality in Tan Lambs
| Parameter | Control Group | GAA + RPM Supplemented Group |
|---|---|---|
| Final Body Weight (kg) | 45.2 | 48.5 |
| Average Daily Gain (g) | 210 | 235 |
| Feed to Gain Ratio | 4.2 | 3.8 |
| Dressing Percentage (%) | 48.9 | 50.1 |
| Intramuscular Fat (%) | 2.8 | 3.2 |
| Shear Force (kg) | 3.9 | 3.5 |
Data adapted from studies on Tan lambs. animbiosci.org
Myogenesis and Signaling Pathways (e.g., AKT/mTOR/S6K, AMPK)
Guanidinoacetic acid (GAA) is instrumental in myogenesis—the formation of muscle tissue—by modulating key intracellular signaling pathways that govern muscle protein synthesis and energy balance. frontiersin.org The use of this compound allows for precise tracking of its conversion to creatine and the subsequent effects on these cellular mechanisms.
The AKT/mTOR/S6K pathway is a primary regulator of muscle hypertrophy (growth). mdpi.com Research indicates that GAA supplementation promotes the activation of this pathway. mdpi.comfrontiersin.org By increasing the intracellular pool of creatine, GAA enhances the cell's energy status, which in turn stimulates the mTOR protein. scielo.broup.com Activated mTOR then phosphorylates its downstream target, S6K, leading to an increase in protein synthesis and muscle cell growth. mdpi.comresearchgate.net Studies in myoblast cell lines have shown that GAA treatment leads to a higher rate of differentiation and a greater fiber diameter, confirming its role in muscle development. mdpi.com
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. It is typically activated under low energy conditions (a high AMP:ATP ratio) and functions to inhibit anabolic processes like protein synthesis to conserve energy. nih.gov By boosting phosphocreatine (B42189) levels, GAA helps maintain a high cellular energy state, which suppresses the activation of AMPK. nih.govscielo.br This inhibition of AMPK's catabolic signaling further supports the anabolic environment promoted by the AKT/mTOR/S6K pathway, creating a synergistic effect that enhances muscle development. nih.govscielo.br
Table 2: Influence of Guanidinoacetic Acid on Key Myogenic Signaling Pathways
| Signaling Pathway | Effect of GAA Supplementation | Downstream Consequence |
|---|---|---|
| AKT/mTOR/S6K | Activation | Increased protein synthesis and muscle hypertrophy. mdpi.comscielo.br |
| AMPK | Inhibition | Decreased catabolic signaling, supporting an anabolic state. nih.gov |
Methodological Considerations and Advanced Research Directions
Addressing Isotopic Exchange in Long-Term Tracer Experiments
One study highlighted the importance of isotopic enrichment analysis over time. It was observed that while the isotopic enrichment of guanidinoacetic acid (GAA) reached a plateau within 30 minutes of infusion with [1-¹³C]glycine, indicating a rapid turnover rate or a small pool size, the appearance of the tracer in creatine (B1669601) was much slower. researchgate.netnih.gov This suggests that long-term experiments must account for the different kinetics of GAA and creatine pools. Verifying the stability and isotopic enrichment of the labeled compound throughout the experiment is crucial for accurate data interpretation. nih.gov
Minimizing Interference from Endogenous Guanidinoacetic Acid in Tracer Studies
The presence of naturally occurring, unlabeled (endogenous) guanidinoacetic acid can dilute the isotopic enrichment of the administered GAA-13C2 tracer, complicating the measurement of metabolic fluxes. Several strategies can be employed to minimize this interference.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are essential to evaluate how the isotopic labeling of GAA-13C2 affects its reaction rates compared to the endogenous, unlabeled molecule. The substitution of ¹²C with ¹³C can slightly alter the mass of the molecule, potentially leading to different rates of enzymatic conversion. By quantifying the KIE, researchers can correct for any bias in the measured metabolic rates, ensuring that the tracer accurately reflects the behavior of the endogenous compound.
Dietary Creatine Intake Control
Controlling dietary creatine intake is a critical step in minimizing interference from endogenous GAA. Since creatine is the downstream product of GAA methylation, high dietary creatine levels can suppress the endogenous synthesis of GAA through feedback inhibition of the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT). pig333.comfrontiersin.org This feedback loop can alter the pool size of endogenous GAA and consequently affect the isotopic dilution of the GAA-13C2 tracer.
Studies in both humans and animals have demonstrated the influence of dietary creatine and GAA on their respective metabolic pathways. pig333.commdpi.comresearchgate.netnih.gov Therefore, in tracer studies using GAA-13C2, it is imperative to standardize and control the dietary intake of creatine and its precursors to maintain a steady metabolic state.
Genetic Knockout Models (e.g., GAMT-deficient mice)
The use of genetic knockout models, such as mice deficient in guanidinoacetate N-methyltransferase (GAMT), offers a powerful approach to eliminate the background interference from endogenous GAA metabolism. GAMT is the enzyme responsible for methylating GAA to form creatine. ucla.edunih.gov In GAMT-deficient mice, the conversion of GAA to creatine is blocked, leading to an accumulation of GAA. ucla.edunih.govmdpi.com
These models provide a unique system to study the kinetics of GAA-13C2 without the confounding variable of its conversion to creatine. ucla.eduescholarship.org Research using GAMT-deficient mice has been instrumental in understanding the pathophysiology of GAMT deficiency, a human genetic disorder, and for testing potential therapeutic interventions like gene therapy. ucla.edunih.govmdpi.comescholarship.org By using these knockout models, researchers can achieve a cleaner signal from the GAA-13C2 tracer, allowing for more precise measurements of GAA-specific metabolic pathways.
Resolving Discrepancies in Metabolic Flux Data
Discrepancies in metabolic flux data can arise from various factors, including tissue-specific metabolism and isotopic dilution. Advanced analytical techniques are necessary to address these challenges and obtain a comprehensive understanding of metabolic networks.
Compartmental Modeling
Metabolic processes can vary significantly between different tissues and even within different cellular compartments (e.g., mitochondria vs. cytoplasm). nih.gov Compartmental modeling is a computational technique that accounts for this heterogeneity by representing the system as a series of interconnected compartments. Each compartment can have its own distinct metabolic rates and pool sizes.
By applying compartmental models to data from GAA-13C2 tracer studies, researchers can more accurately estimate metabolic fluxes in specific tissues or organelles. This approach is crucial for understanding the complex interplay of metabolic pathways across the entire organism and for resolving inconsistencies that may arise from simpler, whole-body models. d-nb.info ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method that uses such models to convert isotopic labeling data into quantitative maps of cellular metabolism. d-nb.infonih.govplos.org
Cross-Validation with Complementary Techniques
To ensure the robustness and validity of research findings involving Guanidinoacetic-13C2 Acid, cross-validation with a variety of complementary techniques is an essential methodological practice. This approach helps to mitigate the inherent limitations of any single analytical method and provides a more comprehensive understanding of the metabolic processes under investigation.
One of the primary techniques for quantifying this compound and its metabolites is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govresearchgate.net These methods offer high sensitivity and specificity, allowing for the simultaneous measurement of isotopic enrichment and concentration in biological samples like plasma. nih.gov For instance, a GC-MS method using bis(trifluoromethyl)-pyrimidine methyl ester derivatives has been developed for the robust and sensitive analysis of guanidinoacetic acid and creatine. nih.gov The accuracy of such methods is often assessed by comparison with established techniques like high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-MS/MS). researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in conjunction with MS. While MS excels at identifying and quantifying molecules based on their mass-to-charge ratio, NMR provides detailed information about the chemical structure and molecular interactions. Isotopic labeling with 13C significantly enhances the signal resolution in NMR, enabling researchers to precisely track the metabolic fate of this compound. Techniques such as 2D NMR (e.g., HSQC) are employed to resolve isotopic signals within complex biological mixtures.
In addition to spectrometric methods, immunoassays can be utilized for the detection of guanidinoacetic acid. However, the specificity of antibodies used in these assays must be rigorously validated. This is typically achieved through cross-reactivity tests with structurally similar compounds like creatine and arginine, with confirmation of results by MS-based quantification in parallel assays.
The use of radiolabeled tracers, while less common in recent studies, can also serve as a complementary technique to validate metabolic flux data obtained from stable isotope studies with this compound. Discrepancies between different analytical approaches may arise due to factors such as tissue-specific metabolism, highlighting the importance of a multi-faceted validation strategy.
Table 1: Complementary Analytical Techniques for this compound Research
| Technique | Primary Application | Key Information Provided | Validation/Cross-Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of isotopic enrichment and concentration. nih.gov | Metabolite levels, metabolic flux rates. nih.gov | Comparison with HPLC-MS/MS data. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-throughput quantification in biological matrices. researchgate.net | Precise concentration and isotopic purity. | Cross-validation with GC-MS and NMR. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis and tracking of molecular interactions. | Metabolic pathways, enzyme binding, molecular dynamics. | Confirmation of structures identified by MS. |
| Immunoassays | Detection and semi-quantitative measurement. | Presence and relative abundance of the compound. | Specificity confirmed by MS-based quantification and cross-reactivity tests. |
| Radiolabeled Tracers | Validation of metabolic flux data. | Independent measure of metabolic rates. | Comparison with stable isotope tracer results. |
Statistical Frameworks (e.g., Bayesian Inference)
In addition to Bayesian methods, other statistical approaches are employed to analyze metabolomic time-course data. For example, smoothing spline mixed-effects (SME) models can treat longitudinal measurements as smooth functions of time, accounting for the temporal autocorrelation structure present in the data. researchgate.net This is crucial for identifying significant differences between biological groups over time. researchgate.net
The challenge of false findings due to noise and small sample sizes is a significant concern in metabolomics. nih.gov To address this, hierarchical Bayesian models have been proposed to infer differences between groups more accurately by modeling the collinearity of observed compounds. nih.gov These models can integrate data from multiple spectral peaks arising from a single compound, which can reduce the risk of false associations. nih.gov
Ultimately, the choice of statistical framework is crucial for quantifying uncertainty and making sound inferences from the data. mdpi.com By employing robust statistical methods, researchers can better analyze and synthesize the risks and benefits associated with metabolic interventions, producing metrics that can inform decision-making. mdpi.com
Table 2: Application of Statistical Frameworks in this compound Research
| Statistical Framework | Application in Metabolomics | Advantages in this compound Studies |
|---|---|---|
| Bayesian Inference | Quantifying evidence for hypotheses, incorporating prior knowledge. nih.govbiorxiv.org | Improves assessment of metabolic differences, discriminates between null hypothesis and lack of power. biorxiv.org |
| Hierarchical Bayesian Models | Modeling collinear compounds and integrating multiple spectral peaks. nih.gov | Reduces the probability of false findings due to noise and small sample sizes. nih.gov |
| Smoothing Spline Mixed Effects (SME) Models | Analyzing time-course metabolomic data. researchgate.net | Accounts for temporal autocorrelation, enabling detection of significant changes over time. researchgate.net |
Q & A
Q. What are the key considerations for synthesizing Guanidinoacetic-13C2 Acid to ensure isotopic purity?
Synthesis requires precise incorporation of ¹³C isotopes into the acetic acid moiety. Methods include isotopic labeling during precursor synthesis (e.g., using ¹³C-enriched glycine and cyanamide) followed by purification via HPLC or column chromatography to remove unlabeled byproducts. Isotopic purity must be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How is this compound used to trace creatine biosynthesis in metabolic studies?
As a precursor to creatine, this compound enables tracking of metabolic flux via LC-MS. Researchers administer the compound in vitro or in vivo, then quantify ¹³C-labeled creatine in tissues (e.g., liver, kidney) to map biosynthesis pathways. Proper controls (e.g., unlabeled controls) are critical to distinguish endogenous vs. tracer-derived creatine .
Q. What analytical techniques are standard for quantifying this compound in biological samples?
LC-MS/MS is the gold standard, offering high sensitivity and specificity. Key parameters include:
Q. How does isotopic labeling with ¹³C enhance NMR-based studies of Guanidinoacetic Acid dynamics?
¹³C labeling improves signal resolution in NMR, allowing precise tracking of molecular interactions (e.g., enzyme binding) and metabolic turnover. Researchers use 2D NMR techniques (e.g., HSQC) to resolve isotopic signals in complex mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data when using this compound?
Contradictions may arise from tissue-specific metabolism or isotopic dilution. Strategies include:
- Compartmental modeling to account for tissue heterogeneity.
- Cross-validation with complementary techniques (e.g., radiolabeled tracers).
- Statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .
Q. What experimental designs minimize interference from endogenous Guanidinoacetic Acid in tracer studies?
- Use kinetic isotope effect (KIE) studies to assess labeling efficiency.
- Administer tracer under steady-state conditions with controlled dietary creatine intake.
- Employ knockout models (e.g., GAMT-deficient mice) to eliminate background interference .
Q. How to optimize LC-MS parameters for detecting this compound in lipid-rich matrices (e.g., brain tissue)?
Q. What are the challenges in correlating this compound turnover rates with mitochondrial dysfunction?
Mitochondrial creatine kinase (CK) activity complicates interpretation. Solutions:
- Use CK inhibitors (e.g., iodoacetamide) to isolate non-enzymatic degradation pathways.
- Combine with Seahorse assays to measure mitochondrial respiration and ATP production .
Q. How to design a longitudinal study assessing this compound kinetics in chronic disease models?
Q. What statistical methods are appropriate for multi-omics integration of this compound data?
- Partial least squares-discriminant analysis (PLS-DA) to link metabolite levels with transcriptomic/proteomic datasets.
- Pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed biological processes.
- Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) .
Methodological Best Practices
Q. How to validate the specificity of antibodies used in Guanidinoacetic Acid immunoassays?
Q. What criteria should guide literature reviews for this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
